5-Bromo-7-isopropyl-1H-indazole chemical properties
5-Bromo-7-isopropyl-1H-indazole chemical properties
An In-depth Technical Guide to 5-Bromo-7-isopropyl-1H-indazole for Advanced Research
Abstract
This guide provides a comprehensive technical overview of 5-Bromo-7-isopropyl-1H-indazole (CAS No. 773887-09-5), a heterocyclic building block of significant interest in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers a unique combination of steric and electronic properties. This document delves into its physicochemical characteristics, provides a detailed, field-proven synthetic protocol, and explores its spectroscopic signature. Emphasis is placed on its chemical reactivity, particularly the strategic utility of its functional groups in complex molecular assembly. Furthermore, we contextualize its primary application as a key intermediate in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), a frontier in therapeutic intervention.
Core Physicochemical & Structural Properties
5-Bromo-7-isopropyl-1H-indazole is a solid, polycyclic aromatic compound.[1] Its structure is defined by a bicyclic indazole core, featuring a bromine atom at the C5 position and an isopropyl group at the C7 position. This strategic functionalization provides multiple avenues for synthetic diversification. The compound is classified as a key "Protein Degrader Building Block," highlighting its relevance in contemporary drug discovery.[2]
Table 1: Key Properties of 5-Bromo-7-isopropyl-1H-indazole
| Property | Value | Source(s) |
| CAS Number | 773887-09-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [2][3] |
| Molecular Weight | 239.11 g/mol | [2] |
| Appearance | Solid | [3] |
| Typical Purity | ≥98% | [2] |
| Storage | Room Temperature | [2] |
| InChI Key | WHZLVUPLAGPFMC-UHFFFAOYSA-N | [3] |
| Synonyms | 5-Bromo-7-(propan-2-yl)-1H-indazole | [3] |
Molecular Structure Analysis
The molecule's architecture is pivotal to its function. The isopropyl group at C7 provides steric bulk, which can be crucial for achieving selective binding in crowded protein active sites. The bromine atom at C5 is not merely a substituent; it is a versatile chemical handle for introducing further complexity via transition metal-catalyzed cross-coupling reactions.[4][5] The indazole core itself contains a nucleophilic N1-H, which can be alkylated or arylated, though this often presents regioselectivity challenges.
Caption: Structure of 5-Bromo-7-isopropyl-1H-indazole with key reactive sites.
Synthesis and Purification Protocol
The synthesis of 5-Bromo-7-isopropyl-1H-indazole is not commonly found as a single, consolidated procedure in the literature. However, a robust and logical pathway can be constructed from established organometallic transformations. The most efficient route involves a two-step sequence starting from commercially available 2-isopropylaniline.
Workflow for Synthesis
Caption: Synthetic workflow for 5-Bromo-7-isopropyl-1H-indazole.
Step 1: Synthesis of 2-Bromo-6-isopropylaniline
Causality: The synthesis begins with the regioselective bromination of 2-isopropylaniline. The isopropyl group and the amino group cooperatively direct the incoming electrophile (Br⁺) to the ortho and para positions. As both ortho positions are sterically hindered by the bulky isopropyl group and one is already occupied by the amino group, bromination preferentially occurs at the other ortho position (C6) and the para position (C4). To achieve mono-bromination at the desired C6 position, N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, slow release of bromine, minimizing over-bromination.[1]
Protocol:
-
To a stirred solution of 2-isopropylaniline (1.0 eq) in a suitable solvent like benzene or acetonitrile, add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at 0-5 °C to control the exothermic reaction.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-isopropylaniline.[1]
Step 2: Synthesis of 5-Bromo-7-isopropyl-1H-indazole
Causality: This step employs a classic indazole synthesis method involving diazotization of the aniline followed by intramolecular cyclization.[6][7] Isoamyl nitrite in the presence of an acid (like acetic acid) serves as the diazotizing agent, converting the primary amine into a reactive diazonium species. This intermediate then undergoes spontaneous cyclization, facilitated by heat, to form the stable indazole ring system.
Protocol:
-
Dissolve the 2-bromo-6-isopropylaniline (1.0 eq) from Step 1 in glacial acetic acid.
-
Add isoamyl nitrite (1.2-1.5 eq) dropwise to the solution at room temperature.[7]
-
Heat the reaction mixture to 60-70 °C and maintain for several hours until TLC analysis indicates the reaction is complete.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure 5-Bromo-7-isopropyl-1H-indazole.[7]
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this specific molecule is scarce, its spectroscopic characteristics can be reliably predicted based on data from closely related analogs and fundamental principles.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Notes |
| ¹H NMR | N1-H | ~13 ppm (broad singlet) | Typical for indazole N-H protons, often broad due to exchange. |
| C3-H | ~8.1 ppm (singlet) | The proton on the pyrazole ring, typically downfield. | |
| C4-H | ~7.8 ppm (doublet) | Aromatic proton ortho to the bromine, deshielded. | |
| C6-H | ~7.5 ppm (doublet) | Aromatic proton meta to the bromine. | |
| Isopropyl CH | ~3.2 ppm (septet) | Methine proton split by six adjacent methyl protons. | |
| Isopropyl CH₃ | ~1.3 ppm (doublet) | Six equivalent methyl protons split by the methine proton. | |
| ¹³C NMR | C5-Br | ~115 ppm | Carbon bearing the bromine atom. |
| C7-C(iso) | ~145 ppm | Carbon bearing the isopropyl group. | |
| C3 | ~135 ppm | Carbon in the pyrazole ring. | |
| Isopropyl CH | ~28 ppm | Methine carbon of the isopropyl group. | |
| Isopropyl CH₃ | ~22 ppm | Methyl carbons of the isopropyl group. | |
| Mass Spec (EI) | [M]⁺ | 238/240 m/z | Molecular ion peak showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |
Chemical Reactivity and Derivatization
The synthetic value of 5-Bromo-7-isopropyl-1H-indazole lies in its three distinct reactive sites, which can be addressed with high selectivity.
Caption: Major reaction pathways for derivatizing the title compound.
-
N-Functionalization: The proton on the N1 nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or arylation. A significant challenge in indazole chemistry is controlling the regioselectivity of this reaction, as functionalization can occur at either N1 or N2. The choice of base, solvent, and electrophile can influence the N1/N2 product ratio.[4] For many applications, particularly in PROTACs where the indazole may bind as a kinase hinge-binder, maintaining the N1-H is crucial, and this site is often protected or left unreacted.
-
C5-Bromo Cross-Coupling: This is the most exploited reactive handle on the molecule. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful method for C-C, C-N, and C-O bond formation.[10]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic systems at the C5 position. This is a cornerstone reaction for building molecular complexity.[4][11]
-
Buchwald-Hartwig Amination: Allows for the direct installation of primary or secondary amines at the C5 position, a common strategy for attaching linkers.
-
Sonogashira Coupling: Enables the formation of a C-C triple bond by coupling with terminal alkynes, providing a rigid connection point for linkers.
-
Application in Targeted Protein Degradation (PROTACs)
The primary driver for the increased interest in 5-Bromo-7-isopropyl-1H-indazole is its application as a building block for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[12][13]
PROTAC Mechanism of Action: A PROTAC molecule consists of three parts: a ligand that binds the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[14] The PROTAC forms a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI, which flags it for destruction by the proteasome.
Caption: Role of the indazole fragment in a PROTAC molecule.
In this context, the 7-isopropyl-1H-indazole moiety can serve as the "warhead" that binds to the target protein, such as a kinase. The C5-bromo position is the ideal attachment point for the linker, which is then connected to the E3 ligase ligand. The synthesis of a PROTAC would therefore involve a cross-coupling reaction at the C5 position of 5-Bromo-7-isopropyl-1H-indazole to append the linker-E3 ligase assembly.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-7-isopropyl-1H-indazole is not widely published, data from the closely related 5-bromo-1H-indazole can be used for preliminary hazard assessment.
-
Hazards: Expected to be harmful if swallowed and to cause serious eye damage.[15] May cause skin and respiratory irritation.
-
Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.
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